N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, thereby altering biochemical pathways and producing therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness
N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide stands out due to its unique combination of a cyclooctyl group, a methoxypyridazine moiety, and a piperidine ring. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H30N4O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N4O2/c1-25-18-10-9-17(21-22-18)23-13-11-15(12-14-23)19(24)20-16-7-5-3-2-4-6-8-16/h9-10,15-16H,2-8,11-14H2,1H3,(H,20,24) |
InChI Key |
PHRBTGABFQFXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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